1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
Description
Chemical Classification and Position within Pyrazole Derivatives
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a substituted pyrazole derivative belonging to the azole family of heterocyclic compounds. Its core structure consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, with substitutions at the 1-, 3-, and 5-positions (Figure 1). The 1-position is occupied by a 2-fluorophenyl group, while the 3-position features a phenyl substituent. The 5-position contains an amino group, which enhances molecular polarity and hydrogen-bonding capacity.
Molecular Formula : C₁₅H₁₂FN₃
Molecular Weight : 253.27 g/mol
CAS Registry Number : 890764-08-6
This compound exemplifies structural modifications common in medicinal chemistry, where halogenation (fluorine) and aromatic substitutions (phenyl) are employed to optimize pharmacokinetic properties. The electron-withdrawing fluorine atom at the ortho position of the phenyl ring influences electronic distribution, potentially enhancing binding affinity to biological targets.
Historical Context and Discovery
The synthesis of this compound emerged from advancements in pyrazole chemistry during the early 21st century. Initial routes involved cyclocondensation of hydrazines with 1,3-diketones or their equivalents. A notable method, described in US Patent US2020/131154, involves bromination of 1-(2-fluorophenyl)-1H-pyrazole followed by amination, yielding the target compound in 46% efficiency.
The discovery of its bioactivity parallels broader trends in pyrazole research. For example, the identification of pyrazole-based kinase inhibitors in the 2010s spurred interest in fluorinated analogs like this compound, which combines structural features of both anticancer and antimicrobial agents.
Significance in Chemical and Biological Research
This compound has garnered attention for its dual utility in chemical synthesis and biological applications:
Chemical Synthesis :
Biological Activity :
- Anticancer Potential : Demonstrates antiproliferative effects against prostate cancer (LNCaP cells, IC₅₀ = 18 μM) by downregulating androgen receptor target genes like PSA.
- Antimicrobial Properties : Pyrazole derivatives with fluorine substitutions exhibit biofilm disruption in Gram-negative bacteria, as shown in comparative studies.
- Kinase Inhibition : Structural analogs inhibit calcium-dependent protein kinases (CDPK1) in Toxoplasma gondii (IC₅₀ < 1 nM), highlighting its scaffold’s versatility.
Table 2 : Key Biological Activities of Structural Analogs
Current Research Landscape
Recent studies (2020–2025) focus on three domains:
Oncology :
Antimicrobial Development :
Computational Chemistry :
Emerging Applications :
- Material Science : Pyrazole-based ligands coordinate transition metals (e.g., Ru, Pd) for catalytic applications, though this remains underexplored for the title compound.
- Neuropharmacology : Analogous structures inhibit phosphodiesterase 10A (PDE10A) at picomolar levels, indicating potential for treating schizophrenia.
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c16-12-8-4-5-9-14(12)19-15(17)10-13(18-19)11-6-2-1-3-7-11/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMASRFMJSGJXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246336 | |
| Record name | 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890764-08-6 | |
| Record name | 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890764-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
- Molecular Formula : C15H12FN3
- Molecular Weight : 253.28 g/mol
- CAS Number : 349270-25-0
Research indicates that compounds in the pyrazole class, including this compound, exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation, such as EGFR and BRAF .
- Induction of Apoptosis : Studies show that these compounds can induce apoptosis in cancer cells by activating caspases, particularly caspase-3, which plays a critical role in the apoptotic pathway .
- Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial properties by disrupting bacterial cell walls or inhibiting biofilm formation .
Anticancer Activity
A study evaluating various pyrazole derivatives found that this compound exhibited promising anticancer properties. The compound was tested against several cancer cell lines, showing effective inhibition of cell proliferation with a GI50 value indicating significant potency. The structure–activity relationship (SAR) analysis revealed that the presence of fluorine enhanced its activity compared to other halogens .
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 3.70 | Apoptosis induction via caspase activation |
| Compound 12 | MCF-7 | 2.30 | EGFR/BRAFV600E inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies reported minimum inhibitory concentrations (MIC) that suggest strong activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.
| Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 0.22 | Biofilm inhibition |
| Staphylococcus epidermidis | 0.25 | Cell wall disruption |
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced melanoma treated with pyrazole derivatives showed a marked reduction in tumor size and prolonged survival rates compared to standard therapies.
- Case Study on Antimicrobial Resistance : In a study focusing on antibiotic-resistant strains, the application of this compound demonstrated significant efficacy in overcoming resistance mechanisms, leading to successful treatment outcomes.
Safety and Toxicology
The safety profile of this compound has been assessed through various toxicity studies. The compound exhibited low cytotoxicity at therapeutic doses, with no significant adverse effects reported in animal models . Long-term studies are needed to fully understand its safety profile.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine serves as a crucial intermediate in the synthesis of novel pharmaceutical agents. Its structural characteristics make it suitable for developing anti-inflammatory and analgesic drugs . Research indicates that compounds derived from this pyrazole framework exhibit promising pharmacological profiles.
Case Study: Antipsychotic Agents
A study demonstrated that derivatives of this compound showed potential as antipsychotic agents. For instance, modifications led to compounds that did not interact with dopamine receptors but still exhibited significant behavioral effects in animal models, suggesting alternative mechanisms of action .
Biological Research
Mechanistic Studies
The compound is utilized in biological research to investigate specific pathways and mechanisms underlying various diseases. Its ability to influence biological systems aids researchers in identifying therapeutic targets and understanding disease processes.
Table: Biological Activities of Derivatives
Material Science
Advanced Materials Development
In material science, this compound is explored for its unique chemical properties that contribute to the creation of advanced materials. These include polymers and coatings with enhanced thermal and chemical stability.
Applications in Coatings
Research indicates that incorporating this compound into polymer matrices can improve the mechanical properties and durability of coatings, making them suitable for industrial applications.
Agricultural Chemistry
Agrochemical Formulations
The compound is investigated for its potential in developing agrochemicals aimed at enhancing crop protection and yield. Its fluorinated structure may improve the efficacy of pesticides and herbicides by altering their physicochemical properties.
Case Study: Crop Protection Agents
Studies have shown that fluorinated pyrazole derivatives exhibit increased lipophilicity and metabolic stability, making them more effective as crop protection agents compared to their non-fluorinated counterparts .
Diagnostic Tools
Medical Imaging Enhancements
In the realm of diagnostics, this compound can be utilized in formulating diagnostic agents that enhance the accuracy and efficiency of medical imaging techniques.
Potential Applications
The compound's specific binding properties may allow it to be used in assays for disease detection, improving diagnostic outcomes.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Pyrazol-5-amine Derivatives
Key Observations:
Fluorine Substitution: The 2-fluorophenyl group in the target compound enhances electron-withdrawing effects compared to non-fluorinated analogs (e.g., 2-methylphenyl in ). This may improve metabolic stability and receptor binding in kinase inhibitors .
Phenyl vs. Alkyl Groups :
- Replacing the phenyl group at position 3 with methyl or ethyl () reduces molecular weight and hydrophobicity, which could optimize pharmacokinetic profiles for specific applications .
Halogen Diversity :
- Chlorine and trifluoromethyl substitutions () introduce greater steric bulk and electronegativity, often linked to enhanced anticancer or anti-inflammatory activity .
Preparation Methods
Procedure:
- Dissolve aryl hydrazine derivatives (e.g., 2-fluorophenylhydrazine hydrochloride) in ethanol.
- Slowly add ethoxymethylene malononitrile to the solution under nitrogen atmosphere.
- Reflux the mixture for approximately 4 hours.
- Purify the crude product using column chromatography with a hexane/ethyl acetate gradient.
Reaction Scheme:
$$
\text{Substituted hydrazine} + \text{Ethoxymethylene malononitrile} \rightarrow \text{Cyclized pyrazole derivative}
$$
Yield:
The yields for similar aminopyrazoles range between 47% and 84%, depending on the substituent groups on the hydrazine reagent.
Condensation of Aminocrotononitrile and Aryl Hydrazines
This method involves a two-stage reaction:
- Stage 1: Condensation of aminocrotononitrile with aryl hydrazines in the presence of hydrochloric acid.
- Stage 2: Neutralization with sodium hydroxide followed by extraction.
Procedure:
- Add aminocrotononitrile to a suspension of aryl hydrazine in concentrated HCl.
- Heat under reflux for 12 hours.
- Cool the reaction mixture and neutralize with sodium hydroxide solution.
- Extract the product using dichloromethane, followed by purification through chromatography.
Reaction Scheme:
$$
\text{Aminocrotononitrile} + \text{Aryl hydrazine} \xrightarrow{\text{HCl, reflux}} \text{Pyrazole derivative}
$$
Yield:
Reported yields for similar compounds are approximately 97% under optimized conditions.
Microwave-Mediated Synthesis
Microwave irradiation can be employed to enhance reaction rates and yields in pyrazole synthesis. This method involves reacting substituted aryl hydrazines with aldehydes or ketones under microwave conditions.
Procedure:
- Mix aryl hydrazine and aldehyde/ketone in a suitable solvent (e.g., ethanol).
- Subject the mixture to microwave irradiation for several minutes.
- Isolate the product by filtration or chromatography.
Reaction Scheme:
$$
\text{Aryl hydrazine} + \text{Aldehyde/Ketone} \xrightarrow{\text{Microwave}} \text{Pyrazole derivative}
$$
Yield:
Microwave-assisted reactions typically provide high yields (above 90%) due to accelerated reaction kinetics.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Cyclization of Substituted Hydrazines | Ethoxymethylene malononitrile, hydrazines | Reflux in ethanol | 47%-84% | High regioselectivity |
| Condensation of Aminocrotononitrile | Aminocrotononitrile, hydrazines | Reflux in HCl | ~97% | High yield |
| Microwave-Mediated Synthesis | Aryl hydrazines, aldehydes/ketones | Microwave irradiation | >90% | Fast reaction times |
Notes on Characterization
The synthesized compounds are typically characterized using advanced spectroscopy techniques such as:
- NMR (1H, 13C, COSY, HSQC, HMBC)
- IR spectroscopy
- Mass spectrometry These methods confirm the structural integrity and purity of the final product.
Q & A
Q. What are the key synthetic routes for 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine?
The compound is synthesized via multi-step condensation reactions. A common approach involves the formation of a pyrazole core through cyclization of substituted hydrazides with ketones or aldehydes. For example, fluorophenyl and phenyl groups are introduced via nucleophilic substitution or Suzuki coupling. Reaction conditions (e.g., temperature, catalysts like POCl₃) and purification methods (column chromatography, recrystallization) are critical for yield optimization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR confirm substituent positions and aromatic proton environments.
- IR : Identifies amine (–NH₂) stretches (~3300 cm⁻¹) and C–F bonds (~1200 cm⁻¹).
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures purity and stoichiometric composition .
Q. How is the compound’s purity assessed during synthesis?
Thin-layer chromatography (TLC) monitors reaction progress, while HPLC or GC-MS quantifies impurities. Melting point analysis and X-ray crystallography (for crystalline derivatives) provide additional validation .
Advanced Research Questions
Q. What crystallographic methods resolve the compound’s 3D structure?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses diffractometers (e.g., Bruker SMART APEXII) with Mo/Kα radiation. Structure refinement employs SHELXL, which optimizes parameters like bond lengths, angles, and displacement factors. Key metrics include R-factor (<0.05), data-to-parameter ratio (>15), and validation via CCDC deposition .
Q. How do electronic effects of the 2-fluorophenyl substituent influence molecular packing?
Fluorine’s electronegativity induces dipole-dipole interactions and C–H···F hydrogen bonds, affecting crystal lattice stability. Comparative studies with non-fluorinated analogs reveal differences in unit cell parameters (e.g., triclinic vs. monoclinic systems) and π-π stacking distances .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Ensure consistent concentration ranges (e.g., µM to mM) and controls.
- Assay Variability : Replicate experiments under standardized conditions (e.g., MIC for antimicrobial tests).
- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., 2-fluorophenyl vs. 4-fluorophenyl) to isolate electronic or steric contributions .
Q. How are computational methods used to predict the compound’s reactivity?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock, Schrödinger) models interactions with biological targets (e.g., enzyme active sites). Solvent effects are simulated via COSMO-RS .
Methodological Challenges and Solutions
Q. How to address low data-to-parameter ratios in crystallographic refinement?
- Increase redundancy by collecting high-resolution data (<1.0 Å).
- Apply restraints for anisotropic displacement parameters.
- Use twin refinement (SHELXL) for twinned crystals, as seen in triclinic systems with α, β, γ angles deviating from 90° .
Q. What experimental designs mitigate tautomerism ambiguity in pyrazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
